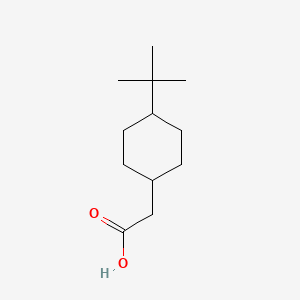
4-Tert-butyl-6-chloropyrimidine
概要
説明
4-Tert-butyl-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stannylation and Cross-Coupling Reactions
4-Tert-butyl-6-chloropyrimidine has been utilized in stannylation reactions, where the stannylated pyrimidines form new carbon-carbon bonds through Pd(II)-catalyzed cross-couplings. This process is significant in organic synthesis for creating complex molecules (Majeed, Antonsen, Benneche, & Undheim, 1989).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including this compound derivatives, has been synthesized as ligands of the histamine H4 receptor. These compounds are investigated for their potential in treating inflammatory and pain-related conditions (Altenbach et al., 2008).
Interaction with Glycine Esters
This compound has been studied for its interaction with glycine esters. This research is focused on synthesizing new derivatives that could be potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Gel Formation and Mechanofluorochromic Dyes
Research has shown that pyrimidine-containing β-iminoenolates and their difluoroboron complexes, involving tert-butyl groups, can self-assemble into organogels. These materials have potential applications in sensing and soft material design (Mi et al., 2018).
Spin-Labeled Ribonucleosides
This compound derivatives have been explored in the molecular design of spin-labeled ribonucleosides. These compounds are significant in studying the stability and behavior of radicals in nucleobases (Aso et al., 2001).
Low Dielectric Constant Materials
Novel polyimides containing tert-butyl side groups, synthesized from compounds including this compound derivatives, exhibit low dielectric constants and high organosolubility, making them suitable for electronic applications (Chern & Tsai, 2008).
Spin Interaction in Zinc Complexes
This compound derivatives have been studied for their role in spin interaction in zinc complexes. This research contributes to understanding magnetic materials and their properties (Orio et al., 2010).
Organosoluble and Light-Colored Polyimides
This compound derivatives are used in the synthesis of organosoluble and light-colored fluorinated polyimides, which are advantageous for applications in optics and electronics due to their physical properties (Yang, Su, & Chiang, 2006).
Hydrogen-Bonded Chains in Molecular Systems
Studies on mixtures involving this compound have been conducted to understand the role of hydrogen-bonded chains in molecular systems, which is crucial for insights into proton conduction and other chemical processes (Brzeziński, Radziejewski, & Zundel, 1995).
Synthesis of Pyrimidines
Protocols have been developed for the synthesis of pyrimidine derivatives using this compound, which are important in the field of pharmaceuticals and organic chemistry (Movassaghi & Hill, 2007).
High-Temperature Polyimides
This compound derivatives are used in the creation of polyimides with high glass transition temperatures and excellent solubility, which are suitable for high-temperature applications (Chern, Twu, & Chen, 2009).
Luminescent Derivatives for Optoelectronics
Research into glassy luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one, including this compound, has been conducted for potential applications in organic light-emitting diodes and organic lasers (Zarins et al., 2012).
Antiproliferative and Proapoptotic Agents in Cancer Research
This compound derivatives are studied for their potential as antiproliferative and proapoptotic agents in cancer research, specifically targeting Src phosphorylation (Carraro et al., 2006).
In Vitro Studies Against Breast Cancer
Organotin(IV) complexes, including this compound derivatives, have been synthesized and tested for their cytotoxicity against human breast adenocarcinoma, showing promise as therapeutic agents (Shpakovsky et al., 2012).
Polyimides for Advanced Material Applications
The synthesis and properties of polyimides derived from this compound derivatives have been studied for their potential use in advanced materials due to their high strength and thermal stability (Liaw & Liaw, 1996).
Synthesis of Pyrimidine Derivatives
Studies on the synthesis of new 2-amino-4-methylcyano-5-methylsulfonylpyrimidine derivatives, involving this compound, have been conducted, highlighting the chemical versatility and potential pharmaceutical applications of these compounds (Kim, Han, & Kim, 1996).
Safety and Hazards
作用機序
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.32 (iLOGP), 2.87 (XLOGP3), 2.43 (WLOGP), 1.54 (MLOGP), and 2.57 (SILICOS-IT), with a consensus Log Po/w of 2.35 . These properties may impact the bioavailability of the compound.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially affect its stability and efficacy.
特性
IUPAC Name |
4-tert-butyl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJAKOSYYVOLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276096 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-24-3 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
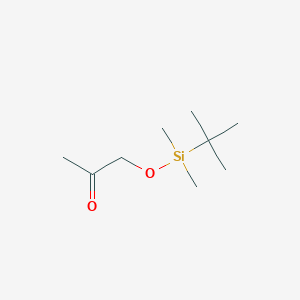
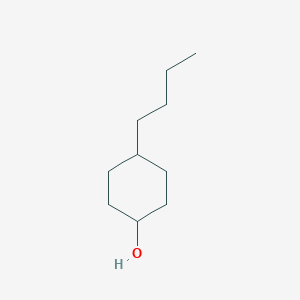
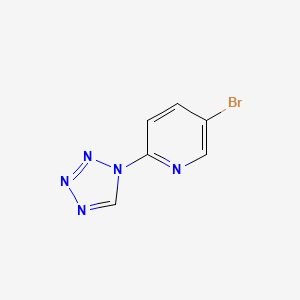
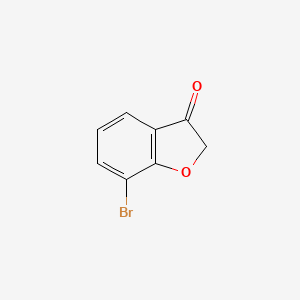
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)
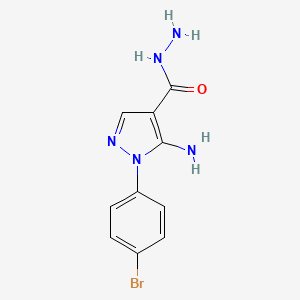


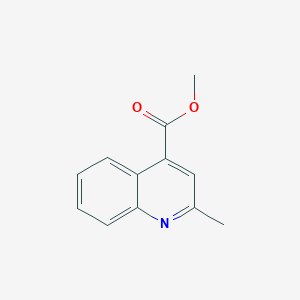
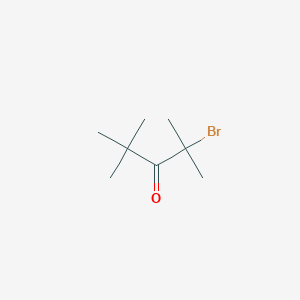
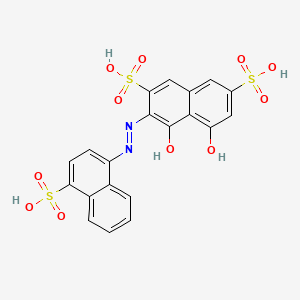

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)
